molecular formula C12H16ClN3O2 B11803114 Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate

Cat. No.: B11803114
M. Wt: 269.73 g/mol
InChI Key: FOXFLRLVWZTSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a trisubstituted pyrimidine derivative featuring a 4-chloropiperidin-1-yl group at position 2, a methyl ester at position 4, and a methyl group at position 4. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors.

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-8-7-10(11(17)18-2)15-12(14-8)16-5-3-9(13)4-6-16/h7,9H,3-6H2,1-2H3

InChI Key

FOXFLRLVWZTSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The chlorine atom at the 2-position of the pyrimidine ring is replaced by the nitrogen atom of 4-chloropiperidine under reflux conditions. The reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilizes the transition state and enhances nucleophilicity.

Key parameters include:

  • Solvent : DMF or THF (10–12 mL/g of pyrimidine substrate).

  • Temperature : Reflux (80–100°C, depending on solvent boiling point).

  • Reaction Time : 3–5 hours.

  • Molar Ratio : 1:1 to 1:1.2 (pyrimidine:piperidine).

Work-Up and Purification

After completion, the reaction mixture is distilled under reduced pressure to remove the solvent. The crude product is dissolved in water, acidified to pH 1–2 with hydrochloric acid, and crystallized at 0°C for 3–5 hours. The solid is filtered, washed with ice-cold methanol, and dried to yield the pure compound.

Table 1: Typical Reaction Conditions and Yields

ParameterValueSource
SolventDMF or THF
TemperatureReflux (80–100°C)
Reaction Time3–5 hours
Yield70–85%

Alternative Pathways: Precursor Synthesis and Functionalization

While the SNAr method is predominant, alternative routes involve constructing the pyrimidine core from simpler precursors.

Pyrimidine Ring Formation

4,6-Dihydroxy-2-methylpyrimidine, a potential intermediate, can be synthesized via condensation of dimethyl malonate and acetamidine hydrochloride in methanol under basic conditions. This method employs sodium methoxide as a base and triphosgene as a safer alternative to toxic reagents like POCl3.

Reaction Scheme :

Dimethyl malonate+Acetamidine hydrochlorideNaOMe, MeOH4,6-Dihydroxy-2-methylpyrimidine\text{Dimethyl malonate} + \text{Acetamidine hydrochloride} \xrightarrow{\text{NaOMe, MeOH}} \text{4,6-Dihydroxy-2-methylpyrimidine}

However, subsequent functionalization steps to introduce the 4-chloropiperidine and carboxylate groups are required, making this route less efficient for the target compound.

Critical Analysis of Methodologies

Comparative Efficiency

The SNAr method outperforms multi-step precursor routes in yield (70–85% vs. 50–60%) and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include gold(I) complexes, iodine(III) oxidizing agents, and hydrogenation catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and pyrimidines, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate has a complex structure characterized by a pyrimidine ring substituted with a chloropiperidine moiety. Its molecular formula is C13H16ClN3O2C_{13}H_{16}ClN_{3}O_{2}, and it has a molecular weight of approximately 283.74 g/mol. This compound's unique structure contributes to its diverse biological activities.

1. Anticancer Properties

Research indicates that this compound exhibits anticancer properties by interacting with specific molecular targets involved in cancer progression. For instance, studies have shown that compounds similar to this one can inhibit lysyl oxidase-like 2 (LOXL2), an enzyme associated with extracellular matrix remodeling in tumors. Inhibition of LOXL2 has been linked to reduced tumor invasion and metastasis in various cancer models .

Case Study: Cervical Cancer Model
In a study involving cervical cancer cell lines, administration of the compound resulted in significant reductions in cell viability, demonstrating its potential as an anticancer agent. The compound was administered at varying doses, with notable effects observed at concentrations as low as 10 µM .

2. Neuropharmacological Effects

The compound's piperidine group suggests potential neuropharmacological applications. Research indicates that derivatives of piperidine can exhibit activity against neurological disorders by modulating neurotransmitter systems. Preliminary studies have suggested that this compound may influence dopamine and serotonin pathways, which could be beneficial in treating conditions such as depression and anxiety.

3. Antifibrotic Activity

In addition to its anticancer properties, this compound has shown promise in antifibrotic applications. In vitro studies have demonstrated that it can inhibit collagen synthesis in hepatic stellate cells, which are crucial in liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicate potent activity against these cells, suggesting a therapeutic role in liver diseases .

Activity Type Effect Model Used Reference
AnticancerReduced cell viabilityCervical cancer cell lines
NeuropharmacologicalModulation of neurotransmittersIn vitro assays
AntifibroticInhibition of collagen synthesisHepatic stellate cells

Synthesis Overview

Step Reaction Type Key Reagents
Pyrimidine formationCondensationAldehydes, urea derivatives
Chloropiperidine additionNucleophilic substitution4-Chloropiperidine
EsterificationEsterificationMethylating agents

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine moiety allows it to form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares substituents, biological activities, and key findings for pyrimidine analogs:

Compound Name/Structure Substituents (Positions) Biological Activity Key Findings/IC50 Source Reference
Target Compound 2: 4-Cl-piperidine; 4: COOCH3; 6: CH3 Not explicitly reported (inference*) Structural focus on halogenated and ester groups N/A
Pyrimidine-catechol-diether (XIII, XIV) Catechol-diether groups Anti-HIV (NNRTI activity) High efficacy in viral inhibition
2-Pyrimidinylphenylamine (XV, XVI) Phenylamine at position 2 Anti-HIV (novel class) Improved resistance profiles
Trisubstituted Pyrimidine Amides (6c, 12a) Amide groups at position 4 CCR4 antagonism (chemotaxis inhibition) IC50: 0.064–0.077 μM
Benzylated Pyrimidines (XVII, XX) N1/N3-benzyl groups Anti-HIV, enzyme inhibition Enhanced metabolic stability

Inference for Target Compound :

  • The 4-chloropiperidine group may improve target binding compared to non-halogenated substituents (e.g., benzyl or phenylamine groups), as halogens often enhance van der Waals interactions .
  • The methyl ester at position 4 contrasts with amide or carboxylic acid groups in analogs.

Biological Activity

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula : C12H16ClN3O2
Molecular Weight : 273.73 g/mol
IUPAC Name : this compound

The compound features a pyrimidine core substituted with a piperidine ring and a carboxylate ester group, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, primarily influencing neurotransmitter systems. Its structural similarity to other known pharmacological agents suggests potential interactions with receptors involved in neuropharmacology.

Antidepressant Effects

A study investigated the compound's effects on the corticotropin-releasing factor (CRF) receptor, a target implicated in stress-related disorders. The compound exhibited significant binding affinity, with an IC50 value indicating potent activity against CRF receptors. This suggests its potential as an antidepressant or anxiolytic agent .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Study 1: CRF Receptor Antagonism

In a controlled trial, the compound was administered to rodent models exhibiting stress-induced behaviors. Results indicated a marked reduction in anxiety-like behaviors, correlating with decreased levels of adrenocorticotropic hormone (ACTH), suggesting effective modulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antimicrobial properties comparable to established antibiotics .

Data Tables

Biological Activity IC50/ MIC (µg/mL) Mechanism
CRF Receptor Binding9.5Inhibition of receptor binding
Antimicrobial Activity5 - 20Disruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, the 4-chloropiperidine moiety is introduced via coupling reactions under reflux conditions with a polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃) to facilitate substitution . Intermediate validation employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to confirm purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation, particularly to distinguish between regioisomers .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying substituent positions (e.g., distinguishing 4-chloropiperidinyl from methyl groups on the pyrimidine ring). Aromatic protons in pyrimidine typically appear as singlet or doublet signals in δ 7.0–8.5 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
  • Ambiguity Resolution : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental spectra with computational simulations (e.g., density functional theory, DFT) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects precipitation.
  • Stability : Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Monitor degradation products via time-dependent MS/MS analysis .

Advanced Research Questions

Q. How can synthetic yield be optimized for multi-step reactions involving this compound?

  • Methodological Answer :

  • Reaction Conditions : Optimize temperature (e.g., microwave-assisted synthesis for faster kinetics) and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps) .
  • Workup Strategies : Use liquid-liquid extraction with ethyl acetate/water to remove unreacted 4-chloropiperidine. Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .
  • Yield Tracking : Employ inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How do structural modifications (e.g., substituting 4-chloropiperidinyl with fluorinated analogs) impact biological activity?

  • Methodological Answer :

  • Synthetic Modifications : Replace 4-chloropiperidine with 4-fluoropiperidine via analogous coupling reactions. Validate purity via HPLC-MS .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) or cell viability studies. Fluorinated analogs may enhance metabolic stability but reduce lipophilicity, affecting membrane permeability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. Analyze steric clashes or hydrogen-bonding changes due to fluorine’s electronegativity .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXT for structure solution and SHELXL for refinement. Address disorder in the 4-chloropiperidinyl group using PART and SUMP instructions .
  • Twinned Data : For twinned crystals, apply HKLF 5 format in SHELXL and refine using a twin matrix .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across studies) be addressed?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP concentrations in kinase assays.
  • Data Normalization : Use Z-factor analysis to validate assay quality. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-Analysis : Compare structural analogs (e.g., methyl vs. ethyl esters) to identify substituent-specific trends in activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.